7-Methyl-1,7-diazaspiro[4.4]nonan-2-one is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound belongs to the class of diazaspiro compounds, which are notable for their complex three-dimensional shapes and potential biological activities. The molecular formula of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one is , and it has a molecular weight of approximately 140.19 g/mol. Its structural uniqueness arises from the spiro arrangement, where two rings share one common atom, contributing to its stability and reactivity in various chemical environments.
The reactivity of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one can be attributed to its functional groups and the presence of nitrogen atoms, which can participate in various chemical transformations. Common reactions involving this compound include:
Research indicates that 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one exhibits significant biological activity, particularly as an antagonist at certain receptor sites. It has been studied for its potential effects on:
The synthesis of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one typically involves several key steps:
7-Methyl-1,7-diazaspiro[4.4]nonan-2-one has a range of applications across different fields:
Studies investigating the interactions of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one with various biological targets have revealed insights into its mechanism of action:
Several compounds share structural similarities with 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one. Below is a comparison highlighting their unique attributes:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonan-2-one | Diazaspiro compound | Neurotransmitter modulation |
| 2,7-Diazaspiro[4.4]nonan-1-one | Diazaspiro compound | Antiosteoporotic properties |
| 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole | Modified diazaspiro | Potential anticancer activity |
| 6-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-5-nitroquinoline | Nitrogen-containing heterocycle | Antimicrobial properties |
The uniqueness of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one lies in its specific methyl substitution at the seventh position and its distinct spirocyclic structure that enhances its biological interactions compared to other similar compounds.
Diazaspiro compounds belong to a class of bicyclic organic molecules where two nitrogen atoms are incorporated into a spirocyclic framework. These structures are defined by their spiro junction, a single atom shared between two rings, which imposes geometric constraints that reduce conformational flexibility. The general classification of diazaspiro compounds depends on ring sizes and nitrogen positions:
The [4.4] notation indicates that both rings in the spiro system contain four members each. The methyl substituent in 7-methyl-1,7-diazaspiro[4.4]nonan-2-one introduces steric effects that further restrict rotational freedom, enhancing its potential as a pharmacophore.
Spirocyclic scaffolds have gained prominence in drug design due to their ability to:
For example, spirocyclic systems in approved drugs like apalutamide (for prostate cancer) and simeprevir (for hepatitis C) demonstrate enhanced target selectivity and reduced off-site binding. The 7-methyl-1,7-diazaspiro[4.4]nonan-2-one scaffold shares these advantages, making it a candidate for optimizing kinase inhibitors and GPCR modulators.
The synthesis of spirocyclic diamines dates to early 20th-century efforts to explore strained bicyclic systems. However, targeted development of 7-methyl-1,7-diazaspiro[4.4]nonan-2-one began in the 2010s, driven by advances in cyclization methodologies and computational modeling. Key milestones include:
Modern synthetic routes often employ Mannich-type cyclizations or ring-closing metathesis to construct the spiro framework, followed by methylation at the 7-position.